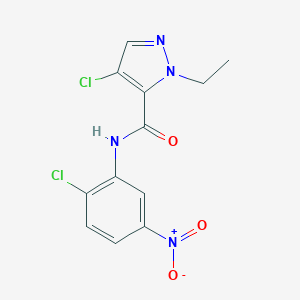
4-chloro-N-{2-chloro-5-nitrophenyl}-1-ethyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-{2-chloro-5-nitrophenyl}-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by its unique chemical structure
Méthodes De Préparation
The synthesis of 4-chloro-N-{2-chloro-5-nitrophenyl}-1-ethyl-1H-pyrazole-5-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the chloro and nitro groups. The reaction conditions usually require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality.
Analyse Des Réactions Chimiques
4-chloro-N-{2-chloro-5-nitrophenyl}-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-chloro-N-{2-chloro-5-nitrophenyl}-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-chloro-N-{2-chloro-5-nitrophenyl}-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-chloro-N-{2-chloro-5-nitrophenyl}-1-ethyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
- 4-chloro-N-(2-chloro-5-nitrophenyl)benzamide
- 2-chloro-N-(4-chloro-2-nitrophenyl)-5-nitrobenzamide
These compounds share structural similarities but may differ in their chemical properties and applications
Propriétés
Formule moléculaire |
C12H10Cl2N4O3 |
|---|---|
Poids moléculaire |
329.14g/mol |
Nom IUPAC |
4-chloro-N-(2-chloro-5-nitrophenyl)-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10Cl2N4O3/c1-2-17-11(9(14)6-15-17)12(19)16-10-5-7(18(20)21)3-4-8(10)13/h3-6H,2H2,1H3,(H,16,19) |
Clé InChI |
ORVQCLRFKVPALS-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
SMILES canonique |
CCN1C(=C(C=N1)Cl)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















